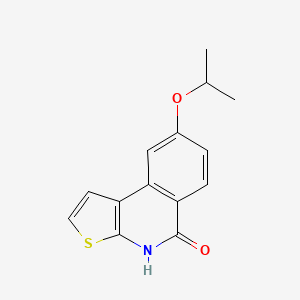
Art-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Art-IN-1 can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The synthetic route typically involves the formation of key intermediates, followed by their conversion into the final product under controlled reaction conditions. Specific details on the synthetic route and reaction conditions for this compound are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process may include optimization of reaction conditions, purification steps, and quality control measures to meet industry standards .
化学反応の分析
Types of Reactions
Art-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include oxidized, reduced, or substituted derivatives of the original compound .
科学的研究の応用
Art-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PARP enzymes and their role in DNA repair mechanisms.
Biology: Investigated for its effects on cellular processes involving PARP enzymes, such as apoptosis and cell cycle regulation.
Medicine: Explored for its potential therapeutic applications in cancer treatment, particularly in cancers with defective DNA repair pathways.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PARP enzymes.
作用機序
Art-IN-1 exerts its effects by selectively inhibiting PARP enzymes. These enzymes play a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP activity, this compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately inducing cell death in cancer cells with defective DNA repair mechanisms . The molecular targets of this compound include PARP2, TNKS2, PARP10, PARP14, and PARP15 .
類似化合物との比較
Art-IN-1 is compared with other PARP inhibitors, such as:
Olaparib: A well-known PARP inhibitor used in the treatment of certain types of cancer.
Rucaparib: Another PARP inhibitor with similar applications in cancer therapy.
Niraparib: A PARP inhibitor used for the treatment of ovarian cancer.
This compound is unique in its selectivity for multiple PARP enzymes, making it a valuable tool for studying the role of these enzymes in various biological processes .
特性
分子式 |
C14H13NO2S |
|---|---|
分子量 |
259.33 g/mol |
IUPAC名 |
8-propan-2-yloxy-4H-thieno[2,3-c]isoquinolin-5-one |
InChI |
InChI=1S/C14H13NO2S/c1-8(2)17-9-3-4-10-12(7-9)11-5-6-18-14(11)15-13(10)16/h3-8H,1-2H3,(H,15,16) |
InChIキー |
RRNITWOICYYQGQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC2=C(C=C1)C(=O)NC3=C2C=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12406460.png)
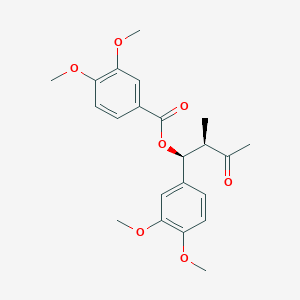

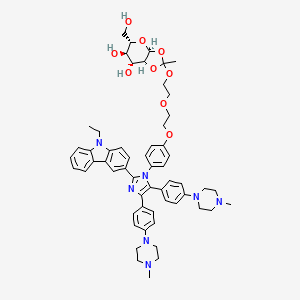

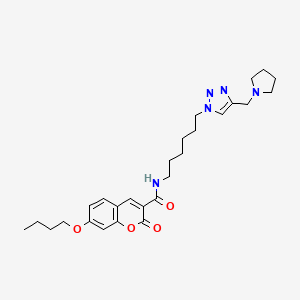
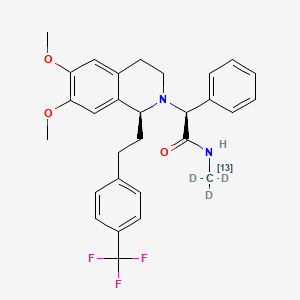
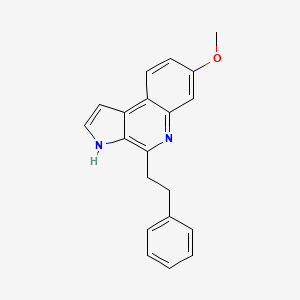

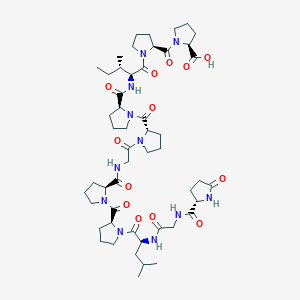
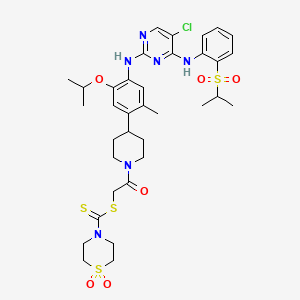
![NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride)](/img/structure/B12406529.png)
![cobalt(2+);methane;3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7,18-tris(2-amino-2-oxoethyl)-17-[3-[2-[[(2R,3S,4R,5S)-5-(5,6-dimethyl-3H-benzimidazol-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-3,13-bis(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate](/img/structure/B12406531.png)
